Cas no 82617-47-8 (1,1'-Biphenyl, 2-fluoro-3-methyl-)
1,1'-Biphenyl, 2-fluoro-3-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-Biphenyl, 2-fluoro-3-methyl-
- 2-fluoro-1-methyl-3-phenylbenzene
- LDFZYKVHPMKWKA-UHFFFAOYSA-N
- 2-fluoro-3-methyl-[1,1'biphenyl]
- 2-Fluoro-3-methyl-1,1'-biphenyl
- 2-fluoro-3-methylbiphenyl
- 2-fluoro-3-methyl-[1,1'-biphenyl]
- SCHEMBL10304799
- DTXSID10604412
- 82617-47-8
-
- Inchi: 1S/C13H11F/c1-10-6-5-9-12(13(10)14)11-7-3-2-4-8-11/h2-9H,1H3
- InChI Key: LDFZYKVHPMKWKA-UHFFFAOYSA-N
- SMILES: FC1C(C)=CC=CC=1C1C=CC=CC=1
Computed Properties
- Exact Mass: 186.084478513g/mol
- Monoisotopic Mass: 186.084478513g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 0Ų
1,1'-Biphenyl, 2-fluoro-3-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011002978-250mg |
2-Fluoro-3-methylbiphenyl |
82617-47-8 | 97% | 250mg |
$475.20 | 2023-09-01 | |
| Alichem | A011002978-500mg |
2-Fluoro-3-methylbiphenyl |
82617-47-8 | 97% | 500mg |
$782.40 | 2023-09-01 | |
| Alichem | A011002978-1g |
2-Fluoro-3-methylbiphenyl |
82617-47-8 | 97% | 1g |
$1549.60 | 2023-09-01 | |
| Aaron | AR00536P-500mg |
1,1'-Biphenyl, 2-fluoro-3-methyl- |
82617-47-8 | 95% | 500mg |
$451.00 | 2025-02-12 | |
| Aaron | AR00536P-1g |
1,1'-Biphenyl, 2-fluoro-3-methyl- |
82617-47-8 | 95% | 1g |
$600.00 | 2025-02-12 |
1,1'-Biphenyl, 2-fluoro-3-methyl- Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 1,1'-Biphenyl, 2-fluoro-3-methyl-
Introduction to 1,1'-Biphenyl, 2-fluoro-3-methyl- (CAS No. 82617-47-8) and Its Emerging Applications in Chemical Biology
The compound 1,1'-Biphenyl, 2-fluoro-3-methyl- (CAS No. 82617-47-8) represents a fascinating class of biphenyl derivatives that have garnered significant attention in the field of chemical biology and pharmaceutical research. Its unique structural configuration, featuring a fluoro substituent at the 2-position and a methyl group at the 3-position of the biphenyl core, imparts distinct electronic and steric properties that make it a valuable scaffold for developing novel bioactive molecules.
Biphenyl derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of fluorine and methyl groups into the biphenyl framework enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. Specifically, the fluoro group can modulate the electronic properties of the aromatic system, influencing binding affinity to biological targets, while the methyl group introduces steric hindrance that can fine-tune interactions with proteins or enzymes.
In recent years, 1,1'-Biphenyl, 2-fluoro-3-methyl- has been extensively studied for its potential in medicinal chemistry. Researchers have leveraged its structural motif to develop inhibitors targeting various therapeutic pathways. For instance, studies have demonstrated its efficacy as a scaffold for kinase inhibitors, where the fluoro and methyl substituents play crucial roles in optimizing binding to the active site of kinases. This compound's ability to interact with such targets has opened new avenues for treating cancers and inflammatory diseases.
One of the most compelling aspects of 1,1'-Biphenyl, 2-fluoro-3-methyl- is its versatility in chemical modifications. The biphenyl core provides a rigid platform that can be further functionalized to create libraries of compounds with tailored biological activities. This flexibility has made it a preferred choice for high-throughput screening campaigns aimed at identifying lead compounds for drug development. Additionally, computational modeling studies have highlighted its potential as a ligand for G protein-coupled receptors (GPCRs), which are involved in numerous physiological processes and are key targets for many therapeutic agents.
The synthesis of 1,1'-Biphenyl, 2-fluoro-3-methyl- typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to construct the biphenyl core efficiently. These synthetic strategies not only enhance scalability but also allow for rapid diversification of the molecular structure.
Recent advancements in analytical chemistry have enabled more detailed characterization of 1,1'-Biphenyl, 2-fluoro-3-methyl-, including spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These tools provide critical insights into the compound's structure and purity, ensuring that it meets stringent pharmaceutical standards before being advanced into preclinical studies. High-resolution NMR spectra have been particularly useful in confirming the presence of the fluoro and methyl substituents and in studying their electronic environment within the molecule.
The pharmacological profile of 1,1'-Biphenyl, 2-fluoro-3-methyl- has been thoroughly investigated in vitro and in vivo. Preclinical studies have revealed promising results regarding its ability to modulate biological pathways relevant to cancer progression. For example, it has shown inhibitory effects on tyrosine kinases involved in cell proliferation and survival. Furthermore, its interaction with microtubule dynamics has been explored as a potential mechanism for inducing apoptosis in tumor cells.
Another area where 1,1'-Biphenyl, 2-fluoro-3-methyl- has shown promise is in addressing neurodegenerative diseases. The biphenyl scaffold is known to cross the blood-brain barrier effectively, making it an attractive candidate for central nervous system (CNS) drug discovery. Recent studies have suggested that derivatives of this compound may have neuroprotective properties by interacting with receptors or enzymes implicated in Alzheimer's disease and Parkinson's disease.
The environmental impact of using 1,1'-Biphenyl, 2-fluoro-3-methyl- as a building block for drug development is also an important consideration. Efforts are underway to optimize synthetic routes to minimize waste generation and reduce reliance on hazardous reagents. Green chemistry principles are being applied to develop more sustainable methods for producing this compound on an industrial scale.
In conclusion,1 ,1 '-Biphenyl ,2 -fluoro -3 -methyl - (CAS No .82617 -47 -8) is a versatile and promising compound with significant potential in chemical biology and pharmaceutical research . Its unique structural features , combined with its broad range of biological activities , make it an invaluable tool for developing new therapeutic agents . As research continues to uncover new applications , this compound is poised to play an increasingly important role in addressing some of today's most pressing medical challenges .
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